Safusidenib - 1898206-17-1

Safusidenib

Catalog Number: EVT-15278679
CAS Number: 1898206-17-1
Molecular Formula: C25H18Cl3FN2O4
Molecular Weight: 535.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Safusidenib is an orally available inhibitor of isocitrate dehydrogenase type 1 (IDH1; IDH-1; IDH1 [NADP+] soluble) mutant forms, including substitution mutations at the arginine in position 132, IDH1(R132) (IDH1-R132), with potential antineoplastic activity. Upon oral administration, safusidenib specifically binds to and inhibits certain mutant forms of IDH1, thereby inhibiting the formation of the oncometabolite 2-hydroxyglutarate (2HG) from alpha-ketoglutarate (a-KG). This prevents 2HG-mediated signaling and leads to both an induction of cellular differentiation and an inhibition of cellular proliferation in tumor cells expressing IDH1 mutations. IDH1(R132) mutations are highly expressed in certain malignancies, including gliomas; they initiate and drive cancer growth by both blocking cell differentiation and catalyzing the formation of 2HG. Safusidenib minimally targets and affects wild-type IDH1, which is expressed in normal, healthy cells.
Synthesis Analysis

The synthesis of safusidenib involves several advanced organic chemistry techniques, including multiple steps of functionalization and cyclization. While detailed synthetic routes are not extensively published, it typically includes the formation of key intermediates that incorporate the isoxazole moiety and the chlorinated phenyl groups. The synthesis aims to achieve high purity and yield while maintaining the structural integrity necessary for biological activity .

Molecular Structure Analysis

Safusidenib's molecular structure can be described using its InChI Key, which is BOOMBLZEOHXPPX-BQYQJAHWSA-N. The compound has a molecular weight of approximately 535.78 g/mol and features a complex arrangement that includes:

  • Chlorinated phenyl rings
  • Isoxazole ring
  • Fluoroalkyl substituents

The structural representation indicates multiple functional groups that are crucial for its interaction with biological targets .

Chemical Reactions Analysis

Safusidenib undergoes various chemical reactions that are relevant to its pharmacological profile. Key reactions include:

  • Oxidation: Safusidenib can be oxidized to form various derivatives under specific conditions, which may influence its activity and stability .
  • Hydrolysis: In aqueous environments, safusidenib may undergo hydrolysis, affecting its bioavailability and pharmacokinetics.

These reactions are critical for understanding the compound's behavior in biological systems and optimizing its therapeutic potential .

Mechanism of Action

Safusidenib primarily functions as an inhibitor of mutant isocitrate dehydrogenase 1. The mechanism involves the competitive inhibition of the enzyme's active site, which leads to a decrease in the production of the oncometabolite (R)-2-hydroxyglutarate from α-ketoglutarate. This inhibition is particularly significant in glioma cells harboring IDH1 mutations, where (R)-2-hydroxyglutarate accumulation contributes to tumorigenesis .

Physical and Chemical Properties Analysis

Safusidenib exhibits several notable physical and chemical properties:

  • Molecular Weight: 535.78 g/mol
  • Chemical Formula: C25H18Cl3FN2O4C_{25}H_{18}Cl_{3}FN_{2}O_{4}
  • Solubility: Details on solubility are not extensively documented but are critical for formulation development.
  • Stability: The stability profile under various conditions (pH, temperature) remains an area of ongoing research.

These properties are essential for determining the appropriate formulation strategies for clinical use .

Applications

Safusidenib is primarily being investigated for its application in oncology, specifically targeting IDH1-mutant gliomas. Clinical trials have demonstrated promising results regarding its efficacy in reducing tumor burden and improving patient outcomes. The ongoing Phase 2 trials aim to further evaluate its safety and efficacy profile in patients with lower-grade gliomas . Additionally, there is potential for safusidenib's application in other tumors characterized by IDH1 mutations, such as cholangiocarcinoma and chondrosarcoma .

Introduction to IDH1 Mutations in Oncogenesis

Biological Significance of IDH1 Mutations in Gliomagenesis

Isocitrate dehydrogenase 1 (IDH1) mutations represent a fundamental driver in neuro-oncology, occurring in 70–80% of WHO grade II/III gliomas and secondary glioblastomas [1] [4]. These mutations primarily affect the IDH1 gene at codon R132, with R132H (≈90%) and R132C (≈5%) being the most prevalent subtypes [1] [9]. The mutation confers a gain-of-function neomorphic activity that alters the enzyme's catalytic function: instead of converting isocitrate to α-ketoglutarate (α-KG), mutant IDH1 (mIDH1) reduces α-KG to the oncometabolite D-2-hydroxyglutarate (D-2HG) [1] [4]. Structural analyses reveal that arginine 132 resides within the enzyme's active site, and its substitution disrupts substrate binding while creating a new catalytic pocket favoring NADPH-dependent reduction of α-KG to D-2HG [1].

The timing of IDH1 mutations is significant—they occur early in gliomagenesis, preceding TP53 mutations or 1p/19q codeletion events [5] [9]. This positions mIDH1 as a foundational event that establishes a permissive environment for subsequent oncogenic hits. Epidemiologically, IDH1-mutant gliomas exhibit distinct clinical behavior: they typically affect younger patients (30–40 years) and demonstrate slower progression than IDH-wildtype counterparts, though they inevitably transform to higher-grade lesions [9].

Table 1: Prevalence of IDH Mutations in Human Cancers

Tumor TypeIDH1 Mutation FrequencyIDH2 Mutation Frequency
Grade II/III Gliomas70–80%<5%
Secondary Glioblastoma70–80%<5%
Chondrosarcoma38–86%≈16%
Acute Myeloid Leukemia6–16%8–19%
Intrahepatic Cholangiocarcinoma7–20%≈3%

Data compiled from [1] [4] [9]

Role of 2-Hydroxyglutarate (2-HG) in Tumor Microenvironment Dysregulation

D-2HG accumulates to millimolar concentrations (5–35 μM/g) in IDH1-mutant gliomas—10–100-fold higher than physiological levels [2] [4]. Structurally analogous to α-KG, D-2HG functions as a competitive inhibitor of >60 α-KG-dependent dioxygenases [4] [10]. Key inhibited enzymes include:

  • Epigenetic regulators: Histone demethylases (KDM4A, KDM6A) and TET family DNA demethylases, leading to global hypermethylation (glioma CpG island methylator phenotype, G-CIMP) [1] [7] [9]
  • Collagen modifiers: Prolyl hydroxylases (PHDs) and lysyl hydroxylases (PLOD1-3), impairing extracellular matrix maturation [1] [2]
  • DNA repair enzymes: AlkB homologs, increasing susceptibility to alkylating damage [2] [7]
  • Hypoxia sensors: Prolyl hydroxylases that regulate HIF-1α degradation [2] [10]

The epigenetic consequences are particularly profound: D-2HG-induced hypermethylation silences differentiation-associated genes while activating stemness pathways, locking cells in a progenitor-like state [4] [9]. Additionally, D-2HG reshapes the tumor microenvironment by impairing T cell function and neutrophil chemotaxis, creating an immunosuppressive niche [7]. In murine models, D-2HG accumulation correlates with reduced CD8+ T cell infiltration and increased PD-L1 expression [7].

Table 2: Enzymatic Targets of D-2HG in Gliomagenesis

Enzyme ClassRepresentative MembersBiological Consequence of Inhibition
Histone DemethylasesKDM4A, KDM6A, JMJD2CHistone hypermethylation, altered chromatin architecture
DNA DemethylasesTET1, TET2, TET3DNA hypermethylation (G-CIMP phenotype)
Hypoxia SensorsPHD1, PHD2, PHD3HIF-1α stabilization (controversial*)
Collagen ModifiersPLOD1-3, C-P4H1-3Impaired basement membrane maturation
DNA Repair EnzymesALKBH2, ALKBH3Reduced alkylation damage repair

Note: Conflicting data exist regarding HIF-1α stabilization by D-2HG [2] [10]

Rationale for Targeted Inhibition of Mutant IDH1 in Neuro-Oncology

The oncogenic dependency on D-2HG production provides a compelling therapeutic rationale. Preclinical evidence demonstrates that genetic suppression of mIDH1 reverses histone/DNA hypermethylation, restores differentiation capacity, and delays tumor progression [4] [7]. Importantly, D-2HG reduction does not eliminate the original driver mutation, but instead reverses its downstream epigenetic and metabolic consequences [9].

Compared to conventional therapies (radiation/temozolomide), mIDH1 inhibitors offer potential advantages:

  • Disease-modifying potential: May reverse differentiation block rather than merely cytoreducing [7] [9]
  • Tumor-selective action: Wild-type IDH1 remains unaffected, minimizing off-target effects [6] [8]
  • Synergy with microenvironment modulation: D-2HG reduction may reverse immunosuppression [7]
  • Blood-brain barrier penetration: Next-generation inhibitors (e.g., vorasidenib, safusidenib) exhibit improved CNS bioavailability [9]

The clinical relevance is underscored by the recent INDIGO trial, where mIDH1/2 inhibition significantly prolonged progression-free survival in low-grade glioma patients [9].

Properties

CAS Number

1898206-17-1

Product Name

Safusidenib

IUPAC Name

(E)-3-[1-[5-(2-fluoropropan-2-yl)-3-(2,4,6-trichlorophenyl)-1,2-oxazole-4-carbonyl]-3-methylindol-4-yl]prop-2-enoic acid

Molecular Formula

C25H18Cl3FN2O4

Molecular Weight

535.8 g/mol

InChI

InChI=1S/C25H18Cl3FN2O4/c1-12-11-31(17-6-4-5-13(19(12)17)7-8-18(32)33)24(34)21-22(30-35-23(21)25(2,3)29)20-15(27)9-14(26)10-16(20)28/h4-11H,1-3H3,(H,32,33)/b8-7+

InChI Key

BOOMBLZEOHXPPX-BQYQJAHWSA-N

Canonical SMILES

CC1=CN(C2=CC=CC(=C12)C=CC(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F

Isomeric SMILES

CC1=CN(C2=CC=CC(=C12)/C=C/C(=O)O)C(=O)C3=C(ON=C3C4=C(C=C(C=C4Cl)Cl)Cl)C(C)(C)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.